3,3-Difluoro-1,5-pentanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3-Difluoro-1,5-pentanediol” is a chemical compound with the molecular formula C5H10F2O2 . It has a molecular weight of 140.13 . It is used in various chemical reactions and has potential applications in different industries .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of palladium 10% on activated carbon, hydrogen, glacial acetic acid in methanol, and lithium hydroxide monohydrate at 25°C for 20 hours . Another method involves the one-pot production of 1,5-pentanediol from furfural through tailored hydrotalcite-based catalysts .
Molecular Structure Analysis
The molecular structure of “this compound” consists of five carbon atoms, ten hydrogen atoms, two fluorine atoms, and two oxygen atoms .
Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can be used in the one-pot production of 1,5-pentanediol from furfural, a key reaction to compete with existing fossil sources . It can also be used to synthesize 1,5-pentanediol diacrylate (PDDA), a multifunctional acrylic monomer for use in UV and EB cure formulations .
Scientific Research Applications
Chemical Synthesis and Catalysis
- Chemical Intermediates: 1,5-Pentanediol serves as an important chemical intermediate in producing polyurethane, polyester, plastifiers, inks, paintings, and spices. Its unique properties and performance characteristics make it a valuable compound in various chemical syntheses (Hen Jun-hai, 2007).
- Biomass Conversion: Research has shown that 1,5-pentanediol can be produced from biomass-derived furfural, offering a sustainable route for its synthesis. This process involves catalytic hydrogenation and is part of a broader interest in converting biomass into valuable chemical products (Yuewen Shao et al., 2021).
Material Science
- Polyester Synthesis: Biobased 1,5-pentanediol is used in synthesizing aliphatic-aromatic copolyesters, such as poly(pentylene succinate-co-terephthalate)s and poly(pentylene adipate-co-terephthalate)s. These copolyesters have been studied for their synthesis, chemical structure, and thermo-mechanical properties, indicating potential applications in sustainable material development (Jing-Ying Lu et al., 2019).
Nanotechnology
- Nanocrystal Synthesis: Ultrathin Eu2O3 nanosheets have been synthesized using 1,5-pentanediol as a capping and structure-directing agent. These nanosheets assemble into layered structures, exhibiting strong quantum size effects due to their extremely thin profile. This novel synthesis approach opens up new possibilities for creating functional nanomaterials with controlled properties (Y. Zhong et al., 2013).
Renewable Energy
- Hydrogenation of Furfural: The catalytic hydrogenation of furfural over bimetallic NiFe-based catalysts for producing 1,5-pentanediol is a crucial step towards the sustainable production of fine chemicals from biomass. This research highlights the potential of 3,3-Difluoro-1,5-pentanediol in renewable energy and green chemistry applications, demonstrating how metal catalysts can facilitate the conversion of biomass-derived intermediates into valuable chemicals (Yuewen Shao et al., 2021).
Safety and Hazards
Future Directions
The future directions of “3,3-Difluoro-1,5-pentanediol” could involve its use in the production of renewable chemicals. For instance, Pyran has developed a novel process to manufacture renewable 1,5-pentanediol (1,5-PDO) at less than 25% of the cost of similar oil-based chemicals . This suggests that “this compound” could play a significant role in the development of sustainable chemical production processes.
Mechanism of Action
Target of Action
It’s known that this compound is used in the biosynthesis of 1,5-pentanediol .
Mode of Action
It’s known to be involved in the biosynthesis of 1,5-pentanediol, a linear diol with an odd number of methylene groups .
Biochemical Pathways
The biochemical pathway involving 3,3-Difluoro-1,5-pentanediol is related to the biosynthesis of 1,5-pentanediol . In this pathway, aminotransferases, lysine decarboxylase, and alcohol dehydrogenase from E. coli are used to achieve the whole-cell production of 1,5-PDO from lysine . A protein scaffold of EutM is employed for GabT assembly and glutamate dehydrogenase is also validated for the recycling of NADPH and α-ketoglutaric acid (α-KG) .
Result of Action
The result of the action of this compound is the production of 1,5-pentanediol . After optimizing the cultivation and bioconversion conditions, the titer of 1,5-PDO reached 4.03 mM .
Properties
IUPAC Name |
3,3-difluoropentane-1,5-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O2/c6-5(7,1-3-8)2-4-9/h8-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHYSPKAWZYXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CCO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.